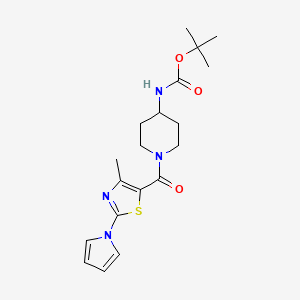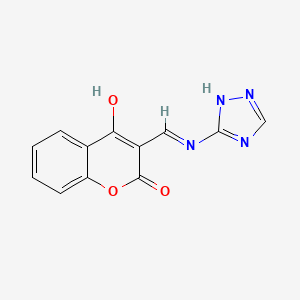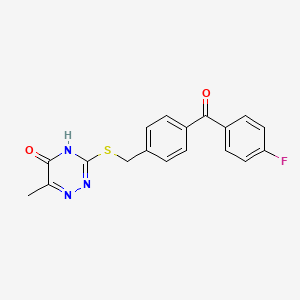
3-((4-(4-fluorobenzoyl)benzyl)thio)-6-methyl-1,2,4-triazin-5(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-(4-fluorobenzoyl)benzyl)thio)-6-methyl-1,2,4-triazin-5(2H)-one is a complex organic compound characterized by its unique structure, which includes a fluorobenzoyl group, a benzylthio group, and a triazinone core
準備方法
The synthesis of 3-((4-(4-fluorobenzoyl)benzyl)thio)-6-methyl-1,2,4-triazin-5(2H)-one typically involves multiple steps, including the preparation of intermediate compounds. The synthetic route may include the following steps:
Formation of 4-fluorobenzoyl chloride: This can be achieved by reacting 4-fluorobenzoic acid with thionyl chloride.
Synthesis of 4-(4-fluorobenzoyl)benzyl chloride: This involves the reaction of 4-fluorobenzoyl chloride with benzyl chloride in the presence of a suitable catalyst.
Formation of the triazinone core: This step involves the cyclization of appropriate precursors to form the 1,2,4-triazin-5(2H)-one ring.
Final coupling reaction: The final step involves the coupling of 4-(4-fluorobenzoyl)benzyl chloride with the triazinone core in the presence of a base to form the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
化学反応の分析
3-((4-(4-fluorobenzoyl)benzyl)thio)-6-methyl-1,2,4-triazin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzylthio group, using reagents such as alkyl halides or acyl chlorides.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
3-((4-(4-fluorobenzoyl)benzyl)thio)-6-methyl-1,2,4-triazin-5(2H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
作用機序
The mechanism of action of 3-((4-(4-fluorobenzoyl)benzyl)thio)-6-methyl-1,2,4-triazin-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
3-((4-(4-fluorobenzoyl)benzyl)thio)-6-methyl-1,2,4-triazin-5(2H)-one can be compared with other similar compounds, such as:
4-fluorobenzyl chloride: This compound shares the fluorobenzoyl group but lacks the triazinone core.
4-fluorobenzoic acid: This compound contains the fluorobenzoyl group but lacks the benzylthio and triazinone components.
4-fluorobenzylamine: This compound has a similar benzyl group but differs in the presence of an amine group instead of the triazinone core.
The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties not found in the similar compounds listed above.
特性
分子式 |
C18H14FN3O2S |
|---|---|
分子量 |
355.4 g/mol |
IUPAC名 |
3-[[4-(4-fluorobenzoyl)phenyl]methylsulfanyl]-6-methyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C18H14FN3O2S/c1-11-17(24)20-18(22-21-11)25-10-12-2-4-13(5-3-12)16(23)14-6-8-15(19)9-7-14/h2-9H,10H2,1H3,(H,20,22,24) |
InChIキー |
QAUZFVMEEKXZKK-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(NC1=O)SCC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Trifluoromethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14867460.png)
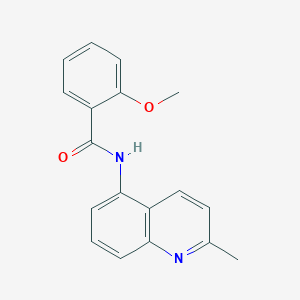
![1-(4-Methoxy-[1,4'-bipiperidin]-1'-yl)propan-1-one](/img/structure/B14867480.png)


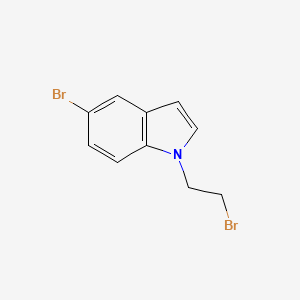

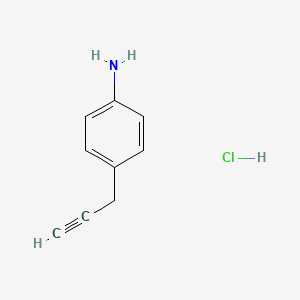


![4-[5-(Aminomethyl)-4H-1,2,4-triazol-3-YL]benzonitrile](/img/structure/B14867508.png)
